molecular formula C7H2BrF4NO2S B14037172 1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene

1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene

Cat. No.: B14037172
M. Wt: 320.06 g/mol
InChI Key: VHGOTUUQACEGGL-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2BrFNO2S(CF3) It is a derivative of benzene, characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups

Preparation Methods

The synthesis of 1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a bromofluorobenzene derivative followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene can be compared with similar compounds such as:

    1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: Similar structure but lacks the trifluoromethylthio group.

    1-Bromo-3-fluoro-2-(trifluoromethyl)benzene: Lacks the nitro group.

    1-Bromo-5-fluoro-2-methyl-3-nitrobenzene: Contains a methyl group instead of the trifluoromethylthio group.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and physical properties .

Properties

Molecular Formula

C7H2BrF4NO2S

Molecular Weight

320.06 g/mol

IUPAC Name

1-bromo-5-fluoro-3-nitro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2BrF4NO2S/c8-4-1-3(9)2-5(13(14)15)6(4)16-7(10,11)12/h1-2H

InChI Key

VHGOTUUQACEGGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])SC(F)(F)F)Br)F

Origin of Product

United States

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